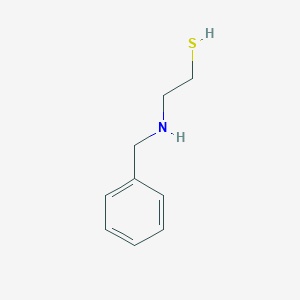
4,4'-Hexylidenebisphenol
Descripción general
Descripción
4,4’-(Hexane-1,6-diyl)diphenol is an organic compound characterized by a hexane chain connecting two phenol groups at the 4 and 4’ positions. This compound is part of the bisphenol family, which is known for its applications in the production of polymers and resins. The structure of 4,4’-(Hexane-1,6-diyl)diphenol provides it with unique chemical properties that make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Hexane-1,6-diyl)diphenol typically involves the reaction of phenol with hexane-1,6-diol under acidic or basic conditions. One common method is the condensation reaction, where phenol and hexane-1,6-diol are heated in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate ether, which then undergoes hydrolysis to yield the final diphenol product.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(Hexane-1,6-diyl)diphenol can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts like zeolites or metal oxides can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-(Hexane-1,6-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding dihydroxyhexane derivative using reducing agents such as sodium borohydride.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4,4’-(Hexane-1,6-diyl)quinone.
Reduction: 4,4’-(Hexane-1,6-diyl)dihydroxyhexane.
Substitution: 4,4’-(Hexane-1,6-diyl)dinitrophenol, 4,4’-(Hexane-1,6-diyl)disulfonic acid, 4,4’-(Hexane-1,6-diyl)dihalophenol.
Aplicaciones Científicas De Investigación
4,4’-(Hexane-1,6-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polycarbonates and epoxy resins.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of high-performance plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 4,4’-(Hexane-1,6-diyl)diphenol involves its interaction with various molecular targets. The phenol groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, acting as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues.
Comparación Con Compuestos Similares
4,4’-(Cyclohexane-1,1-diyl)diphenol: Similar structure but with a cyclohexane ring instead of a hexane chain.
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): Contains bromine atoms, making it more reactive in certain chemical reactions.
4,4’-Biphenol: Lacks the hexane chain, resulting in different physical and chemical properties.
Uniqueness: 4,4’-(Hexane-1,6-diyl)diphenol is unique due to its flexible hexane chain, which imparts distinct mechanical properties to the polymers and resins it forms. This flexibility can enhance the toughness and durability of the resulting materials, making it valuable in applications requiring high-performance materials.
Propiedades
Número CAS |
3682-95-9 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
4-[6-(4-hydroxyphenyl)hexyl]phenol |
InChI |
InChI=1S/C18H22O2/c19-17-11-7-15(8-12-17)5-3-1-2-4-6-16-9-13-18(20)14-10-16/h7-14,19-20H,1-6H2 |
Clave InChI |
AYADRHKBOQJWQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCCCCCC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8797240.png)




![(3-Methyl-1-oxa-4-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B8797270.png)
